molecular formula C20H19FN4O2S2 B2646989 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 946306-28-1

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2646989
CAS No.: 946306-28-1
M. Wt: 430.52
InChI Key: JBQTUTKPGMCXBF-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves multiple steps. One efficient methodology includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole derivatives with excellent yields.

Chemical Reactions Analysis

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions lead to the modulation of biochemical pathways, resulting in its pharmacological effects.

Comparison with Similar Compounds

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural features and pharmacological activities. Similar compounds include:

By comparing these compounds, it is evident that this compound stands out due to its unique combination of structural features and diverse pharmacological activities.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-7-8-18(14(2)11-13)29(26,27)22-10-9-15-12-28-20-23-19(24-25(15)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQTUTKPGMCXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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